molecular formula C16H13NO B12532576 3-m-Tolylisoquinolin-1(2H)-one

3-m-Tolylisoquinolin-1(2H)-one

Cat. No.: B12532576
M. Wt: 235.28 g/mol
InChI Key: QXVKMYXMTRWXSX-UHFFFAOYSA-N
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Description

3-m-Tolylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-m-Tolylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.

Example Reaction:

    Starting Materials: 3-m-Tolualdehyde and an appropriate amine.

    Conditions: Acidic conditions, typically using a Lewis acid like BF3·Et2O.

    Product: this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reaction.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-m-Tolylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide using oxidizing agents like mCPBA.

    Reduction: Reduction to the corresponding amine using reducing agents like LiAlH4.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Halogenation using Br2 in acetic acid.

Major Products

    Oxidation: N-oxide derivative.

    Reduction: Amino derivative.

    Substitution: Halogenated isoquinoline.

Scientific Research Applications

3-m-Tolylisoquinolin-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of dyes and other organic materials.

Mechanism of Action

The mechanism of action of 3-m-Tolylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its basicity and aromaticity.

    Quinoline: A structurally related compound with similar properties.

    1-Methylisoquinoline: A methylated derivative with distinct chemical behavior.

Uniqueness

3-m-Tolylisoquinolin-1(2H)-one is unique due to the presence of the tolyl group, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(3-methylphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16(18)17-15/h2-10H,1H3,(H,17,18)

InChI Key

QXVKMYXMTRWXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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